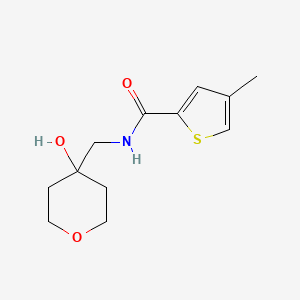
1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one” is a chemical compound with the CAS Number: 214150-20-6 . It has a molecular weight of 162.19 . The IUPAC name for this compound is 1-(1,3-dihydro-2-benzofuran-5-yl)ethanone .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, benzofuran derivatives have been synthesized using various methods . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10O2/c1-7(11)8-2-3-9-5-12-6-10(9)4-8/h2-4H,5-6H2,1H3 . This indicates the presence of 10 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms in the molecule .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Bioactive Properties and Synthetic Methods
Benzofuran derivatives, including 1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one, exhibit a wide range of bioactive properties, which have made them a subject of intense research interest. These compounds are found in nature and have demonstrated potent anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Due to these properties, benzofuran compounds have been considered as potential natural drug lead compounds. Innovative synthetic methods for constructing benzofuran rings, including free radical cyclization and proton quantum tunneling, have been developed to facilitate the synthesis of complex benzofuran derivatives, which are difficult to prepare otherwise. These advancements in synthetic techniques are pivotal for the exploration and development of benzofuran-based pharmaceuticals (Miao et al., 2019).
Antimicrobial Applications
Benzofuran scaffolds have also been recognized for their antimicrobial potential. The unique structural features of benzofuran and its derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been utilized in the treatment of various skin diseases, including cancer and psoriasis. These compounds are not only found in natural products but also in synthetic compounds, displaying a broad spectrum of biological and pharmacological applications. This has led to focused research on discovering new drugs in the field of drug invention and development, with benzofuran derivatives emerging as a pharmacophore of choice for designing antimicrobial agents active towards different clinically approved targets (Hiremathad et al., 2015).
Synthetic and Pharmacological Profiles
The exploration of benzofuran derivatives has extended to their synthetic and pharmacological profiles, highlighting their importance in drug research. Benzothiazepine derivatives, closely related to benzofurans, exhibit a variety of biological activities including coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. The structure-activity relationship (SAR) of these compounds has been a key focus, facilitating the development of new compounds with enhanced efficacy and safety (Dighe et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
Benzofuran compounds, including “1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Mecanismo De Acción
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific structure of the compound. Factors such as solubility, stability, and the presence of functional groups can influence these properties .
The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
It has been suggested that it may have pro-oxidative effects and increase reactive oxygen species in cancer cells . This suggests that it may interact with enzymes and proteins involved in oxidative stress responses.
Cellular Effects
It has been suggested that it may have selective toxicity against certain leukemic cell lines . This indicates that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through pro-oxidative effects and increasing reactive oxygen species in cancer cells . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been suggested that it may have pro-oxidative effects and increase reactive oxygen species in cancer cells, especially at 12 h incubation . This suggests that it may have long-term effects on cellular function.
Propiedades
IUPAC Name |
1-(1,3-dihydro-2-benzofuran-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(11)8-2-3-9-5-12-6-10(9)4-8/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYLJWWBDQIWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(COC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214150-20-6 |
Source


|
| Record name | 1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2580349.png)
![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)-1-prop-2-enoylpyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B2580353.png)
![2-biphenyl-4-yl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2580355.png)
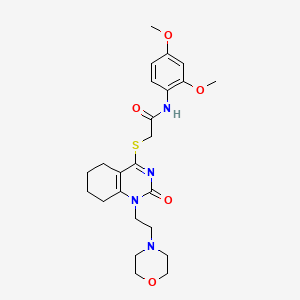
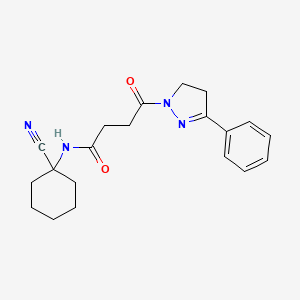
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2580358.png)
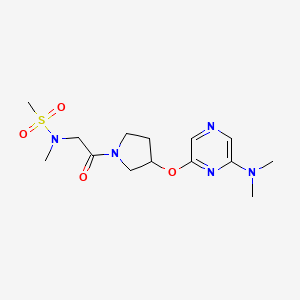

![N-(3,5-dimethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2580362.png)
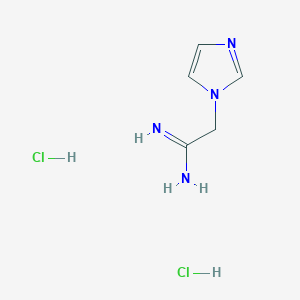
![Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2580365.png)
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone](/img/structure/B2580366.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2580367.png)
